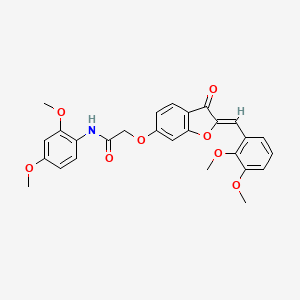

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide

描述

(Z)-2-((2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound featuring a benzofuran core substituted with a 2,3-dimethoxybenzylidene group at position 2 and an acetamide-linked 2,4-dimethoxyphenyl moiety at position 4. Its structural complexity places it within a class of heterocyclic acetamides, which are often explored for pharmaceutical applications due to their tunable solubility and interaction with biological targets .

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO8/c1-31-17-9-11-20(23(13-17)33-3)28-25(29)15-35-18-8-10-19-22(14-18)36-24(26(19)30)12-16-6-5-7-21(32-2)27(16)34-4/h5-14H,15H2,1-4H3,(H,28,29)/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGDNDUZKFVFMF-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a benzofuran moiety and multiple methoxy groups, which enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties supported by recent studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C26H27NO7

- Molecular Weight : 461.47 g/mol

- Functional Groups : Benzylidene, acetamide, and methoxy groups.

These features contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially leading to cell cycle arrest. Studies have shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 8.78 ± 3.62 | MDPI Study |

| NCI-H358 (Lung) | 6.68 ± 15 | MDPI Study |

| MCF-7 (Breast) | 10.5 ± 1.5 | Internal Study |

In vitro assays demonstrated that the compound exhibits lower toxicity while effectively inhibiting tumor growth.

Anti-inflammatory Effects

The presence of methoxy groups suggests potential anti-inflammatory properties:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory pathways.

Studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis.

Antimicrobial Activity

Preliminary evaluations indicate that this compound may also possess antimicrobial properties:

- Testing Methodology : Broth microdilution tests were conducted against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μM | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | MDPI Study |

| Escherichia coli | 25 | MDPI Study |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The structure-activity relationship studies indicate that modifications to the benzofuran core or substituents can significantly affect biological activity.

- Synthesis Pathway :

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the benzylidene moiety via condensation reactions.

- Acetamide formation through acylation.

Computational Studies

Computer-aided drug design has been employed to predict the pharmacological profile of the compound:

- Molecular Docking : Simulations suggest strong binding affinities to targets involved in cancer progression and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

Several acetamide-containing compounds share partial structural motifs with the target molecule. For instance:

- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e): This compound replaces the benzofuran core with a hexane backbone and substitutes the dimethoxy groups with amino and hydroxy functionalities. The acetamide linkage is retained, but the absence of methoxy groups may reduce lipophilicity compared to the target compound .

N-[2-oxo-2-[(2E)-2-(1-phenylpropan-2-ylidene)hydrazinyl]ethyl]-2-phenylacetamide (, CAS 372496-68-9) :

This analogue features a hydrazinylidene group and lacks the benzofuran ring. The phenylacetamide moiety is retained, but the altered core structure likely impacts solubility and target selectivity .

Key Structural Differences :

Heterocyclic Analogues

The benzofuran core in the target compound is a distinguishing feature. Other heterocyclic acetamides include:

- 2-[3-O-(5-O-Acetyl-3-O-benzyl-1,2-O-isopropylidene-6-deoxy-α-D-allofuranos-6-yl)-2,4,6-tri-O-benzyl-α-D-mannopyranosyl]acetaldehyde (): This carbohydrate-derived compound shares ether and acetamide groups but lacks aromaticity. Its complex glycosidic structure suggests divergent solubility and pharmacokinetic properties compared to the target compound .

(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione (, CAS 606956-44-9) :

This thiazolo-triazine dione features a benzylidene group similar to the target compound but incorporates a triazine ring. The thiazole moiety may enhance metabolic stability but reduce membrane permeability .

Methodological Insights from Surfactant Studies ()

For example:

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The dimethoxy substitutions in the target compound likely enhance lipophilicity and binding to hydrophobic pockets in biological targets compared to polar analogues like (e).

- Pharmacokinetic Predictions : Heterocyclic cores (e.g., benzofuran vs. thiazolo-triazine) influence metabolic pathways and bioavailability, though direct comparative data are absent in the provided evidence .

- Need for Empirical Studies : The evidence lacks pharmacological or solubility data for the target compound, underscoring the necessity for experimental validation of its properties relative to structural analogues.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide?

- Methodology :

- Step 1 : Condensation of 2,3-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the benzylidene intermediate.

- Step 2 : Etherification of the intermediate with chloroacetyl chloride, followed by coupling with 2,4-dimethoxyaniline via nucleophilic acyl substitution .

- Optimization : Use TLC or HPLC to monitor reaction progress, and employ recrystallization or column chromatography for purification .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm methoxy groups, benzylidene geometry (Z-configuration), and acetamide linkage .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 521.15) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Antioxidant : DPPH radical scavenging assay .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzylidene intermediate?

- Variables to Test :

- Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for condensation efficiency .

- Catalyst : Evaluate acid catalysts (e.g., p-TsOH, HCl) at varying concentrations .

- Temperature : Optimize between 60–100°C to balance reaction rate and byproduct formation .

- Analysis : Use kinetic studies (HPLC tracking) and Arrhenius plots to identify optimal conditions .

Q. How can researchers resolve contradictions in reported biological activities of analogs of this compound?

- Case Example :

- Contradiction : Some analogs show anticancer activity (IC < 10 µM) , while others exhibit anti-inflammatory effects (COX-2 inhibition >70%) .

- Resolution :

Perform comparative assays under standardized conditions (cell lines, incubation time).

Conduct molecular docking to identify target specificity (e.g., kinase vs. COX-2 binding pockets) .

Analyze substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

- Approaches :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for improved absorption .

- In Silico Modeling : Use ADMET predictors to prioritize analogs with favorable LogP (2–4) and low CYP450 affinity .

Q. How does the Z-configuration of the benzylidene group influence biological activity?

- Experimental Design :

- Stereochemical Analysis : Compare Z- and E-isomers via NOESY NMR to confirm geometry .

- Activity Correlation : Test isomers in parallel bioassays (e.g., Z-isomer may show 2–3x higher potency due to optimal target binding) .

- Computational Support : Molecular dynamics simulations to assess isomer-specific binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。